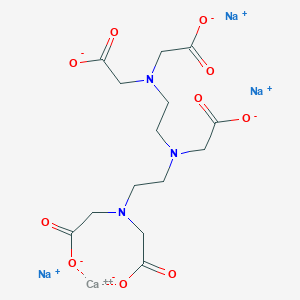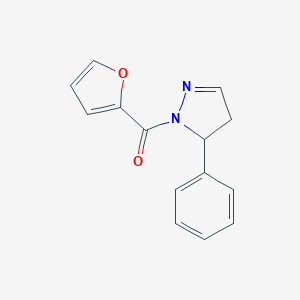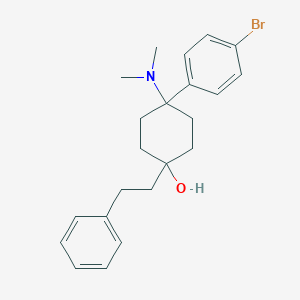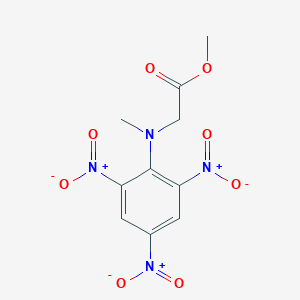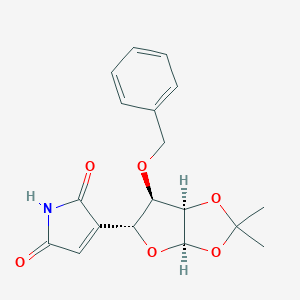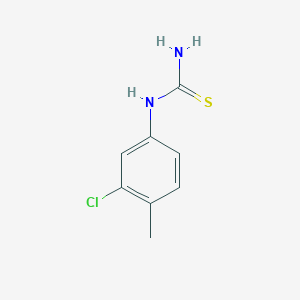
6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione, also known as 6-Hydroxyisatin or 6-Hydroxy-indole-2,3-dione, is a compound with the molecular formula C8H5NO3 . It has a molecular weight of 163.13 . This compound belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The InChI code for 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is 1S/C8H5NO3/c10-4-1-2-5-6(3-4)9-8(12)7(5)11/h1-3,10H,(H,9,11,12) . The InChI key is OPHRQXIPRXFPJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione is a solid substance . It has a predicted density of approximately 1.5 g/cm3 and a predicted refractive index of n20D 1.66 .Scientific Research Applications
Antiviral Activity
6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione derivatives have been studied for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses . These compounds can be designed to target specific viral enzymes or processes, potentially leading to new antiviral drugs.
Anti-inflammatory Activity
The indole nucleus, which is part of the structure of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, is known to possess anti-inflammatory properties . This makes it a valuable scaffold for developing new anti-inflammatory agents that could be used in the treatment of various inflammatory diseases.
Anticancer Activity
Research has indicated that indole derivatives, including 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, may have anticancer activities . These compounds can interact with cancer cell pathways, leading to apoptosis or inhibition of cell proliferation, which is crucial in cancer therapy.
Antimicrobial Activity
Indole derivatives are also explored for their antimicrobial potential. They can act against a broad spectrum of microorganisms, including bacteria and fungi, making them candidates for new antimicrobial drug development .
Antidiabetic Activity
The indole scaffold is being investigated for its potential in treating diabetes. Compounds based on 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione could be used to modulate blood sugar levels or improve insulin sensitivity .
Monoamine Oxidase Inhibition
6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione has been identified as an inhibitor of monoamine oxidase . This enzyme is involved in the breakdown of neurotransmitters, and its inhibition can be beneficial in treating various neurological disorders, including depression.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, suggesting that they interact with their targets in a way that modulates these activities .
Biochemical Pathways
It is known that indole derivatives can influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione may have similar effects.
properties
IUPAC Name |
6-hydroxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)9-8(12)7(5)11/h1-3,10H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHRQXIPRXFPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646130 | |
| Record name | 6-Hydroxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2,3-dihydro-1H-indole-2,3-dione | |
CAS RN |
116569-08-5 | |
| Record name | 6-Hydroxy-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116569-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



